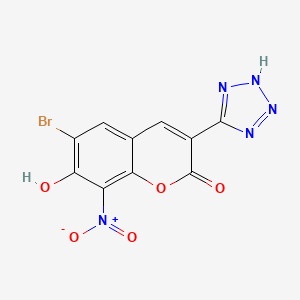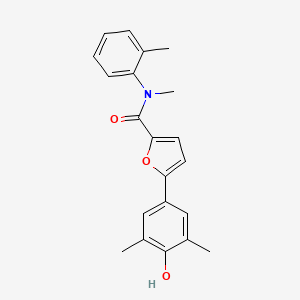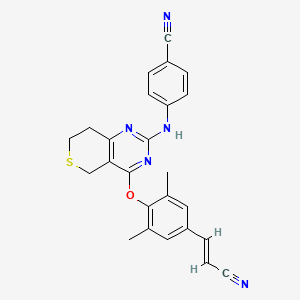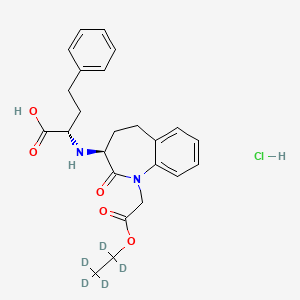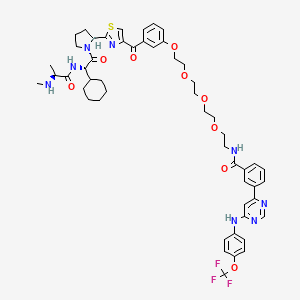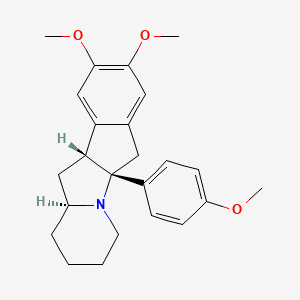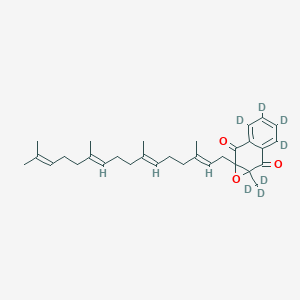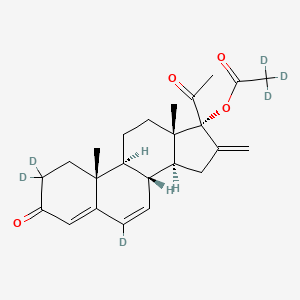
Melengestrol acetate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melengestrol acetate-d6 is a deuterated form of melengestrol acetate, a synthetic progestogen used primarily in veterinary medicine. This compound is known for its role in promoting growth and suppressing estrus in cattle. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melengestrol acetate due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate-d6 involves the incorporation of deuterium atoms into the melengestrol acetate molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction of melengestrol acetate with deuterated acetic anhydride in the presence of a deuterated catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling and to achieve high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Melengestrol acetate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
Melengestrol acetate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of melengestrol acetate in animals.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of melengestrol acetate.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of melengestrol acetate in biological samples.
Veterinary Medicine: Research on the effects of melengestrol acetate on animal growth and reproductive health.
Mécanisme D'action
Melengestrol acetate-d6 exerts its effects by binding to progesterone receptors in the body. This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of these hormones prevents ovulation and estrus in animals, promoting growth and improving feed efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Medroxyprogesterone acetate
- Megestrol acetate
Uniqueness
Melengestrol acetate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Compared to other progestogens, this compound offers enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C24H30O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |
Clé InChI |
UXRDAJMOOGEIAQ-CGWZGJLFSA-N |
SMILES isomérique |
[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |
SMILES canonique |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


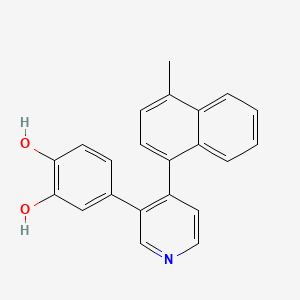
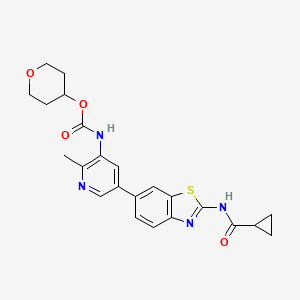
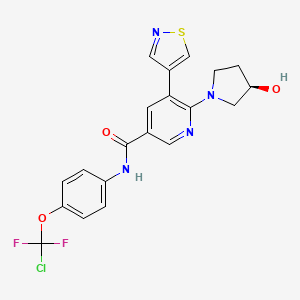
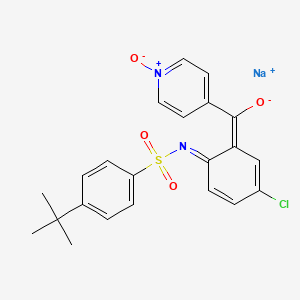
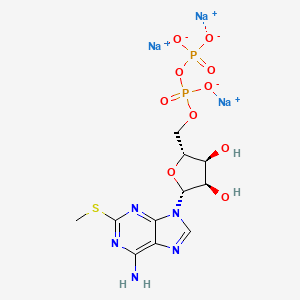
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
